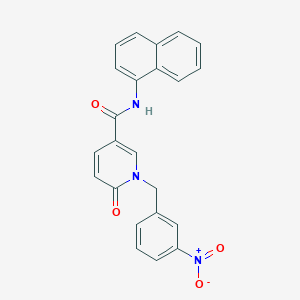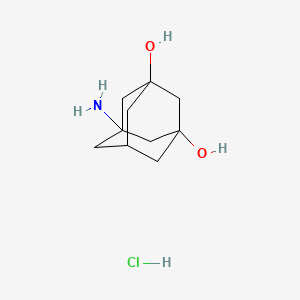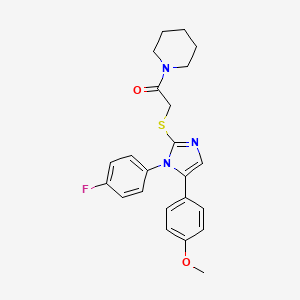
2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid” is a chemical compound with the empirical formula C12H12N2O . It is a solid substance and is used for research purposes . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of the compound is 200.24 . The SMILES string representation of the molecule isCC1=CC(=C(N1C2=CN=CC=C2)C)C=O . This representation provides a way to visualize the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C12H12N2O , and it has a molecular weight of 200.24 . The compound’s InChI key is PELMABXCQSKCNO-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Acid−Amide Intermolecular Hydrogen Bonding
A study by Wash et al. (1997) explored the molecular recognition involving a 2,2-dimethylbutynoic acid with a pyridone terminus, which acts as a self-complement in forming intermolecularly hydrogen-bonded dimers. The study highlighted the interactions between the amide and carboxylic acid group in these dimers.
Hydrogen-Bonding Motifs
Research by Long et al. (2014) investigated carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in molecules with both carboxylic acid and pyridine functional groups. The study focused on the coexistence of these motifs in crystal engineering.
Pyrrolidine Derivatives
A study by Srikrishna et al. (2010) revised the structure of products obtained from the reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate.
Supramolecular Assemblies
Arora and Pedireddi (2003) synthesized and characterized supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, exploring the formation of host-guest systems and assemblies with infinite molecular tapes.
Metal-Organic Frameworks
Research by Ghosh and Bharadwaj (2003) detailed the formation of 3D metal-organic framework structures with Ce(III) and Pr(III) using pyridine-2,6-dicarboxylic acid. These structures involve intricate arrays of hydrogen bonding and coordinated water clusters.
Zwitterion Self-Assembly
A study by Schmuck and Wienand (2003) focused on the synthesis and self-association of a guanidiniocarbonyl pyrrole carboxylate zwitterion, highlighting its stable self-assembly in water driven by ion pair interactions.
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements include H319, and the precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It’s important to handle this compound with appropriate safety measures.
Propiedades
IUPAC Name |
2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-11(12(15)16)9(2)14(8)10-4-3-5-13-7-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSMVKOSDJTWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)



![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)
![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)
![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)

